molecular formula C13H22N4O B2915238 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide CAS No. 1798035-23-0

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide

Cat. No.: B2915238
CAS No.: 1798035-23-0
M. Wt: 250.346
InChI Key: KPCYRXFYSFQMAA-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide is a unique compound characterized by its distinctive chemical structure. Its molecular architecture features a pyrimidine ring with a dimethylamino group at the 2-position, a methyl group at the 6-position, and a methylbutanamide moiety. This configuration bestows specific properties and reactivity, making it significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide typically involves a multi-step process. A common synthetic route starts with the formation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl groups at specific positions. The final step involves the attachment of the methylbutanamide moiety. This process may utilize reagents such as dimethylamine, methyl iodide, and butanoyl chloride under controlled conditions to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale chemical reactions in reactors designed for precise control of temperature, pressure, and reaction time. The synthesis may be optimized for yield and purity using catalysts and continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding oxidized products.

  • Reduction: Reduction reactions can target the pyrimidine ring or the amide moiety, potentially yielding reduced derivatives with altered properties.

Common Reagents and Conditions Used

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve specific solvents, temperatures, and times to optimize the desired outcomes.

Major Products Formed from These Reactions

Scientific Research Applications

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide finds applications in diverse scientific research fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in chemical reactions.

  • Biology: Investigated for its potential effects on cellular processes and interactions with biological macromolecules.

  • Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.

  • Industry: Utilized in the development of materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets, often enzymes or receptors, influencing biological pathways. The dimethylamino group may facilitate binding to these targets, altering their activity and downstream effects. Understanding this mechanism is crucial for leveraging its potential in therapeutic and industrial applications.

Comparison with Similar Compounds

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide can be compared with similar compounds such as:

  • N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylpropanamide: Differing by the chain length in the amide moiety, which can affect reactivity and properties.

  • N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)acetamide: Featuring an acetyl group instead of a butanamide, influencing its interaction with biological targets.

  • N-((2-(methylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide:

Each of these similar compounds possesses unique characteristics that can be leveraged in specific contexts, highlighting the versatility and significance of this compound in scientific research.

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-9(2)6-12(18)14-8-11-7-10(3)15-13(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCYRXFYSFQMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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